
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
Overview
Description
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, also referred to as 4-FPTP, is a chemical compound that is widely used in scientific research. It is a member of the pyrazole family and is used as a building block in organic synthesis. 4-FPTP has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-FPTP is used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses. It has also been studied as a potential therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid-beta plaques. In addition, 4-FPTP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mechanism Of Action
The exact mechanism of action of 4-FPTP is not yet fully understood. However, it is believed that 4-FPTP works by inhibiting the activity of PDE-4, which is an enzyme involved in the regulation of inflammatory responses. By inhibiting the activity of PDE-4, 4-FPTP is thought to reduce inflammation and possibly prevent or slow the progression of certain diseases.
Biochemical And Physiological Effects
4-FPTP has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the formation of amyloid-beta plaques, and inhibit the growth of cancer cells. In addition, 4-FPTP has been shown to have protective effects on the liver, as it has been shown to reduce levels of enzymes associated with liver injury.
Advantages And Limitations For Lab Experiments
4-FPTP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it has been shown to have a number of beneficial biochemical and physiological effects. However, there are also some limitations to using 4-FPTP in laboratory experiments. For example, it is not yet fully understood how 4-FPTP works, and there is limited data on its long-term effects.
Future Directions
There are a number of potential future directions for 4-FPTP research. For example, further studies could be done to better understand its mechanism of action and to determine its long-term effects. In addition, further research could be done to explore its potential applications in other fields, such as neurology and cardiology. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases, such as diabetes and autoimmune disorders.
properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMVMWINSNQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



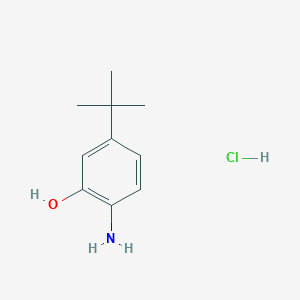
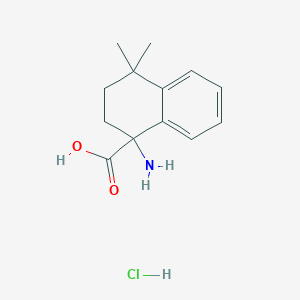

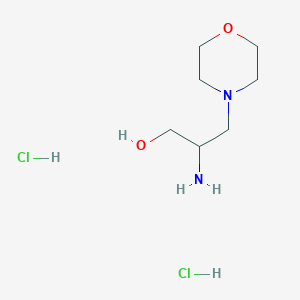


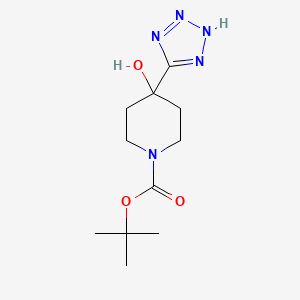
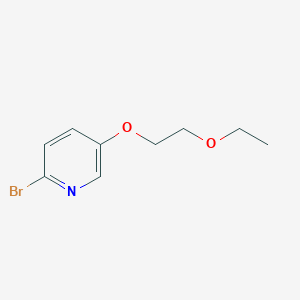
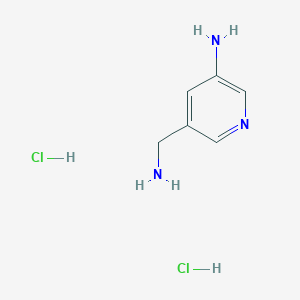
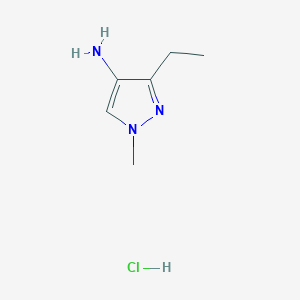
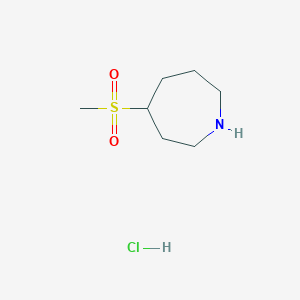
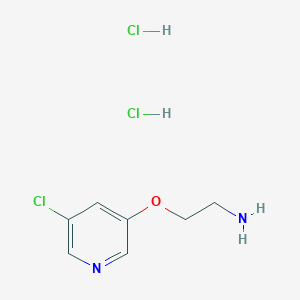
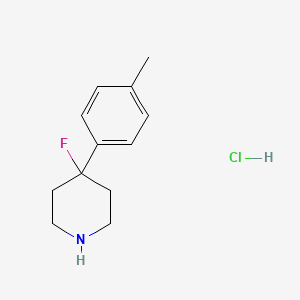
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)